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molecular formula C8H8F3NO B1351063 2-(2,2,2-Trifluoroethoxy)aniline CAS No. 57946-60-8

2-(2,2,2-Trifluoroethoxy)aniline

Cat. No. B1351063
M. Wt: 191.15 g/mol
InChI Key: JIKIVGTUYSNUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05688795

Procedure details

A mixture of 2-(2,2,2-trifluoroethoxy)aniline (3.89 g, 20.4 mmol), bis(2-chloroethyl)amine hydrochloride (3.64 g, 20.4 mmol), potassium carbonate (2.82 g, 20.4 mmol) and sodium iodide (0.6 g, 4.1 mmol) in 10 mL of 2-methoxyethyl ether was heated at reflux for 4.5 hours. The mixture was cooled and 20 mL of an aqueous solution at pH 9 was added. The mixture was extracted with ethyl acetate (4×50 mL) and the combined organic layers were washed with brine, dried (Na2SO4) and concentrated. The residue was purified on silica gel by column chromatography eluting with 5% methanol/methylene chloride to give 1-[2-(2,2,2-trifluoroethoxy)phenyl]piperazine (2.74 g, 10.6 mmol). The free base was recrystallized from hydrochloric acid in alcohol to give 1-[2-(2,2,2-trifluoroethoxy)phenyl]piperazine hydrochloride, m.p. 172°-173° C.
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[CH2:3][O:4][C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[NH2:7].Cl.Cl[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]Cl.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>COCCOCCOC>[F:1][C:2]([F:12])([F:13])[CH2:3][O:4][C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[N:7]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1 |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
3.89 g
Type
reactant
Smiles
FC(COC1=C(N)C=CC=C1)(F)F
Name
Quantity
3.64 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
2.82 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.6 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
aqueous solution
Quantity
20 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4.5 hours
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (4×50 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel by column chromatography
WASH
Type
WASH
Details
eluting with 5% methanol/methylene chloride

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=C(C=CC=C1)N1CCNCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.6 mmol
AMOUNT: MASS 2.74 g
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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